3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one
CAS No.:
Cat. No.: VC15929500
Molecular Formula: C13H14FN3O
Molecular Weight: 247.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14FN3O |
|---|---|
| Molecular Weight | 247.27 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-4-methyl-1,4,7-triazaspiro[4.4]non-1-en-3-one |
| Standard InChI | InChI=1S/C13H14FN3O/c1-17-12(18)11(9-3-2-4-10(14)7-9)16-13(17)5-6-15-8-13/h2-4,7,15H,5-6,8H2,1H3 |
| Standard InChI Key | SBARWRLZIINYJO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C(=NC12CCNC2)C3=CC(=CC=C3)F |
Introduction
3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic organic compound classified as a spirocyclic compound. Spirocyclic compounds are characterized by their unique structure, where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a fluorophenyl group and a triazaspiro core, making it an attractive subject for various chemical and biological investigations.
Synthesis Methods
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves several key steps. A common method for its preparation is the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This process allows for the formation of the spirocyclic structure through the reaction of these precursors under specific conditions that promote cyclization and subsequent functionalization.
Mechanism of Action and Biological Interactions
The mechanism of action for 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interactions with specific molecular targets within biological systems. The fluorophenyl group is known to interact with hydrophobic pockets in proteins, while the triazaspiro core can form hydrogen bonds with amino acid residues in enzymes or receptors. These interactions may modulate enzyme activity or receptor binding affinity, leading to various biological effects.
Applications and Research Findings
The scientific uses of 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one are diverse and underscore its importance in advancing research across multiple scientific disciplines. Its unique structure and functional groups make it suitable for applications in both research and industrial settings, particularly in drug design and development.
CAS Number and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume